Methyl 3-amino-3-(pyridin-2-yl)butanoate
Overview
Description
“Methyl 3-amino-3-(pyridin-2-yl)butanoate” is a pyridine-based compound with potential implications in various fields of research and industry. It consists of a pyridine ring, a primary amine, and an ester group. The CAS Number for this compound is 1535472-07-1 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H14N2O2, with a molecular weight of 194.23 g/mol . The InChI Code for this compound is 1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-5-3-4-6-12-8/h3-6H,7,11H2,1-2H3 .Scientific Research Applications
Synthesis and Medicinal Chemistry
One area of research focuses on the synthesis of complex molecules for potential therapeutic applications. For instance, compounds derived from Methyl 3-amino-3-(pyridin-2-yl)butanoate have been used in the development of new disperse dyes, showcasing their utility in chemical synthesis and materials science (Ho, 2005). Moreover, derivatives of this compound have been synthesized for potential use in antimicrobial and antifungal applications, indicating its relevance in pharmaceutical research (Mickevičienė et al., 2015).
Environmental and Analytical Applications
Another study has applied derivatives of this compound in the field of environmental science, specifically for the separation and determination of metal ions in pharmaceutical and water samples. This highlights the compound's utility as an ion-pairing reagent in capillary electrophoresis, offering a new method for metal analyses in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).
Materials Science and Catalysis
Research has also explored the use of related aminopyridine complexes in catalysis, such as aryl-Cl activation and hydrosilane polymerization. This demonstrates the compound's role in the development of new catalysts for chemical synthesis, further extending its applications to materials science (Deeken et al., 2006).
Safety and Hazards
“Methyl 3-amino-3-(pyridin-2-yl)butanoate” has been classified with the hazard statements H302, H315, H318, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-2-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-5-3-4-6-12-8/h3-6H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIGEKBUXLVDJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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